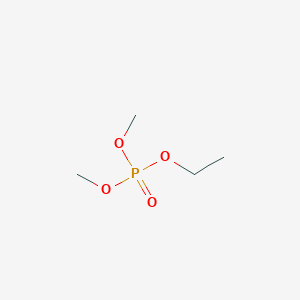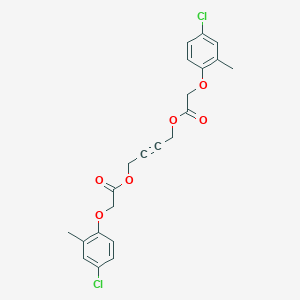
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne, also known as Iodofenphos, is a synthetic organophosphorus compound that has been used as a pesticide. It has been found to have potent insecticidal and acaricidal properties, making it an effective tool for pest control. In recent years, there has been increasing interest in the potential scientific research applications of Iodofenphos due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne is not well understood. However, it is believed to act through inhibition of acetylcholinesterase, an enzyme that is critical for proper neurological function in insects and other pests. This leads to paralysis and ultimately death of the target organism.
Biochemical And Physiological Effects
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of biochemical and physiological effects. In insects and other pests, it causes paralysis and death through inhibition of acetylcholinesterase. In mammals, it has been found to have potential neurotoxic effects, leading to concerns about its safety for use in pest control.
Advantages And Limitations For Lab Experiments
One advantage of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne for use in lab experiments is its potent insecticidal and acaricidal properties, which make it an effective tool for studying the effects of pesticides on target organisms. However, its potential neurotoxic effects in mammals may limit its usefulness for certain types of experiments.
Future Directions
There are a number of potential future directions for research on 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne. One area of interest is in the development of new insecticides and acaricides based on its chemical structure and properties. Additionally, further study is needed to better understand its mechanism of action and potential neurotoxic effects in mammals. Finally, research on the potential use of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne in the treatment of certain diseases such as cancer may also be of interest.
Synthesis Methods
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne can be synthesized through a multi-step process starting with the reaction of 2-methyl-4-chlorophenol with acetic anhydride to form 2-methyl-4-chlorophenoxyacetic acid. This is then reacted with but-2-yne-1,4-diol to form the final product.
Scientific Research Applications
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of potential scientific research applications. One area of interest is in the development of new insecticides and acaricides. Its potent insecticidal and acaricidal properties make it a promising candidate for further study in this area. Additionally, 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have potential as a herbicide, as well as in the treatment of certain diseases such as cancer.
properties
CAS RN |
14569-74-5 |
|---|---|
Product Name |
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne |
Molecular Formula |
C22H20Cl2O6 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
4-[2-(4-chloro-2-methylphenoxy)acetyl]oxybut-2-ynyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H20Cl2O6/c1-15-11-17(23)5-7-19(15)29-13-21(25)27-9-3-4-10-28-22(26)14-30-20-8-6-18(24)12-16(20)2/h5-8,11-12H,9-10,13-14H2,1-2H3 |
InChI Key |
MDDXOTKGUJAELO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
Other CAS RN |
14569-74-5 |
synonyms |
Bis[[(4-chloro-o-tolyl)oxy]acetic acid]2-butyne-1,4-diyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



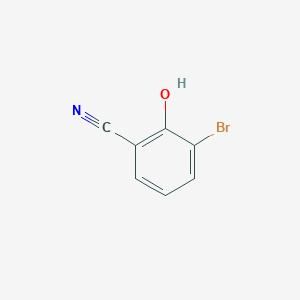
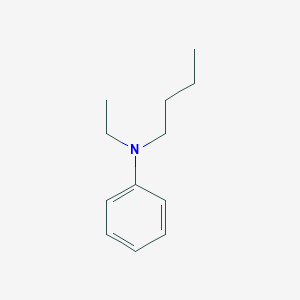
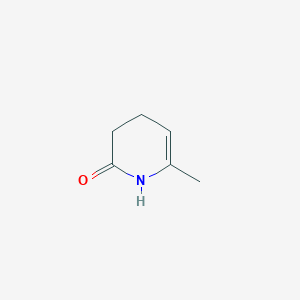
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
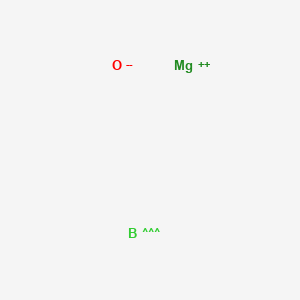

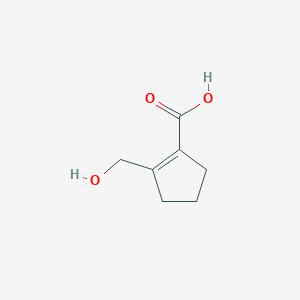
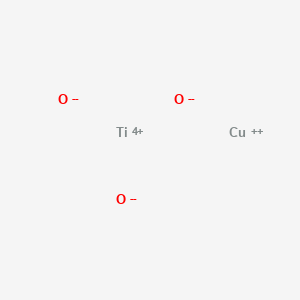
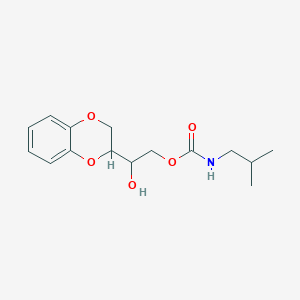
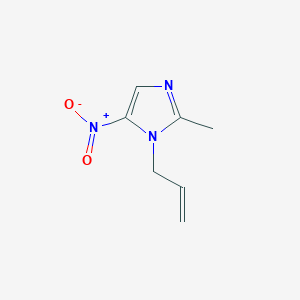
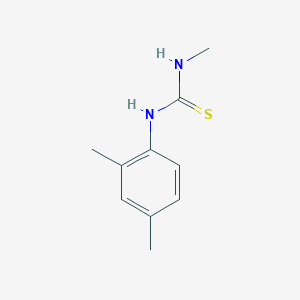
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

